HSV Infectious Yield Reduction: Cicloxolone Sodium Requires 40% Lower Molar Concentration Than Carbenoxolone Sodium for Equivalent Antiviral Effect
In dose-response experiments performed in parallel under identical culture conditions, 300 µM cicloxolone sodium (CCX) reduced the infectious HSV yield to less than 0.01% of untreated controls—a reduction of >10,000-fold (≥4 log10)—matching the antiviral magnitude achieved by 500 µM carbenoxolone sodium (CBX) [1][2]. CCX therefore delivers equivalent maximal viral suppression at a molar concentration 40% lower than CBX. Moreover, 300 µM CCX completely abolished HSV-2 replication within 24 h, whereas 500 µM CBX failed to completely inhibit HSV-1 replication under the same conditions, indicating that CCX is not merely more potent but also exhibits a qualitatively distinct antiviral ceiling against HSV-2 [1]. The particle-to-plaque-forming-unit (p.f.u.) ratio was also elevated to a greater extent by CCX, reflecting a more profound loss of progeny virion quality [2].
| Evidence Dimension | Infectious virus yield reduction (HSV-1 and HSV-2) expressed as residual yield vs. untreated control |
|---|---|
| Target Compound Data | Cicloxolone sodium 300 µM: infectious yield <0.01% of control (≥10,000-fold reduction; ≥4 log10); HSV-2 replication abolished |
| Comparator Or Baseline | Carbenoxolone sodium 500 µM: infectious yield <0.01% of control (≥10,000-fold reduction); HSV-1 replication not completely inhibited; HSV-2 not abolished |
| Quantified Difference | CCX achieves equivalent maximal reduction at 40% lower molar concentration; differential HSV-2 abolition (CCX: complete; CBX: incomplete) |
| Conditions | HSV-1 (strain 17 syn+) and HSV-2 (strain HG52) in BHK-21 and Flow 2002 cell lines; 24 h single-cycle replication; yield titrated by plaque assay on BHK monolayers |
Why This Matters
For procurement, this means that protocols designed around cicloxolone cannot simply substitute carbenoxolone at the same working concentration without risking loss of antiviral coverage against HSV-2 and overall potency, and conversely that cicloxolone offers a wider therapeutic window for in vitro antiviral experimentation.
- [1] Dargan DJ, Subak-Sharpe JH. The effect of triterpenoid compounds on uninfected and herpes simplex virus-infected cells in culture. I. Effect on cell growth, virus particles and virus replication. J Gen Virol. 1985 Aug;66(Pt 8):1771-84. doi:10.1099/0022-1317-66-8-1771. PMID: 2991440. View Source
- [2] Dargan DJ, Subak-Sharpe JH. The antiviral activity against herpes simplex virus of the triterpenoid compounds carbenoxolone sodium and cicloxolone sodium. J Antimicrob Chemother. 1986 Oct;18 Suppl B:185-200. doi:10.1093/jac/18.supplement_b.185. PMID: 3025156. View Source
